(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid
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Overview
Description
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring substituted with an isopropoxycarbonyl group and a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Isopropoxycarbonyl Group: This step involves the reaction of the piperidine derivative with isopropyl chloroformate under basic conditions to introduce the isopropoxycarbonyl group.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a Suzuki-Miyaura coupling reaction, where a phenylboronic acid derivative reacts with a halogenated piperidine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used in organic synthesis for the formation of carbon-carbon bonds.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
(4-(Piperidin-1-yl)phenyl)boronic acid: Similar structure but lacks the isopropoxycarbonyl group.
N-Boc-piperidine-4-boronic acid pinacol ester: Contains a Boc-protected piperidine ring and a boronic acid pinacol ester.
Uniqueness
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid is unique due to the presence of the isopropoxycarbonyl group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C15H22BNO4 |
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Molecular Weight |
291.15 g/mol |
IUPAC Name |
[4-(1-propan-2-yloxycarbonylpiperidin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C15H22BNO4/c1-11(2)21-15(18)17-9-7-13(8-10-17)12-3-5-14(6-4-12)16(19)20/h3-6,11,13,19-20H,7-10H2,1-2H3 |
InChI Key |
GWNCPMRYNLRFSS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)C)(O)O |
Origin of Product |
United States |
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